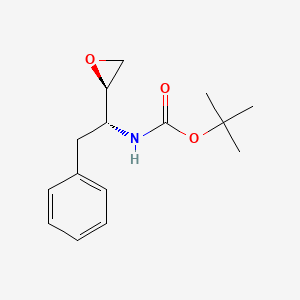

erythro-N-Boc-D-phenylalanine epoxide

Description

Significance of Chiral Epoxides in Organic Chemistry

Chiral epoxides are three-membered cyclic ethers that possess at least one stereocenter. Their significance in organic chemistry stems from a combination of factors:

Stereochemical Control: The inherent chirality of these molecules allows for the transfer of stereochemical information to products, which is crucial in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals.

Ring Strain: The high degree of ring strain in the epoxide ring makes them susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening reactions. This reactivity provides a reliable method for introducing two new vicinal functional groups with a defined stereochemical relationship.

Versatility: Chiral epoxides can be transformed into a wide array of functional groups, including diols, amino alcohols, and halohydrins, making them versatile intermediates in multi-step syntheses.

The ability to control the three-dimensional arrangement of atoms is paramount in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry.

Academic Relevance of erythro-N-Boc-D-phenylalanine Epoxide as a Synthetic Intermediate

The academic relevance of this compound lies in its utility as a chiral building block for creating complex molecules with a high degree of stereocontrol. A common and stereoselective route to this compound involves the reduction of an N-Boc-protected α-bromomethyl ketone derived from D-phenylalanine. montclair.edumontclair.edu The choice of reducing agent and reaction conditions is critical in achieving the desired erythro diastereomer. montclair.edu

The stereoselective reduction of the bromomethyl ketone precursor to the corresponding erythro-halohydrin, which is then cyclized to the epoxide, has been a subject of academic study. Various reducing agents have been investigated to optimize the diastereoselectivity of this transformation.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (erythro:threo) | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol | -20 | >95:5 | montclair.edu |

| L-Selectride® | THF | -78 | >95:5 | montclair.edu |

| DiBAL-H | CH₂Cl₂ | -78 | 8:1 | montclair.edu |

| DiBAL-H | Toluene | -78 | 5:1 | montclair.edu |

| NaBH₄ | THF | 0 | 1:1 | montclair.edu |

A Chinese patent describes a synthetic method for (2S,3S)-3-(tert-butyloxycarbonyl amino)-1,2-epoxy-4-phenylbutane starting from N-tert-butyloxycarbonyl-L-phenylalanine. google.com The process involves the formation of an active ester, reaction with a ylide reagent to form a sulfoxide (B87167) ylide intermediate, conversion to a halogenated ketone, stereoselective reduction to a halohydrin, and subsequent ring closure to the desired epoxide. google.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of medicinally important compounds.

One of the most significant applications is in the synthesis of HIV protease inhibitors . google.com For instance, this epoxide is a crucial building block for the synthesis of Atazanavir, an antiretroviral drug used to treat and prevent HIV/AIDS. mdpi.com The synthesis of Atazanavir involves the regioselective ring-opening of the epoxide with a hydrazine (B178648) derivative. mdpi.com

Another area of research is the synthesis of potential antimalarial agents . The hydroxyethylamine scaffold, which can be accessed through the ring-opening of amino epoxides, is a known pharmacophore in antimalarial compounds.

The versatility of the epoxide ring allows for its reaction with a wide range of nucleophiles, leading to the generation of diverse molecular scaffolds for drug discovery. The Boc-protecting group on the nitrogen atom can be readily removed under acidic conditions, allowing for further functionalization.

| Research Area | Application Example |

| Antiviral Drug Synthesis | Key intermediate in the synthesis of the HIV protease inhibitor Atazanavir. mdpi.com |

| Antimalarial Drug Discovery | Precursor to hydroxyethylamine-based compounds with potential antimalarial activity. |

| Peptide Mimetics | Used to create hydroxyethylene peptide isosteres, which are important in the design of enzyme inhibitors. researchgate.netmontclair.edu |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Erythro N Boc D Phenylalanine Epoxide

Stereoselective Preparation of Precursor Molecules

The foundation of a successful synthesis of the target epoxide lies in the meticulous preparation of a suitable precursor molecule. This process begins with the selection and protection of the starting amino acid and proceeds through functional group manipulations to install the necessary reactive moiety for epoxidation.

The initial step involves the protection of the amino group of (D)-phenylalanine to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions. guidechem.comorgsyn.org

The standard procedure for the N-protection of (D)-phenylalanine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. guidechem.com The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, to ensure the solubility of both the amino acid and the reagents. guidechem.com The base, often sodium hydroxide (B78521) or triethylamine, deprotonates the amino group, increasing its nucleophilicity towards the Boc₂O electrophile. guidechem.comprepchem.com This method is highly efficient, providing N-Boc-D-phenylalanine in excellent yields.

Table 1: Representative Conditions for the Synthesis of N-Boc-D-phenylalanine

| Starting Material | Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (D)-Phenylalanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | THF/Water | >90% | guidechem.com |

| (D)-Phenylalanine | Di-tert-butyl dicarbonate | Triethylamine | Dimethylformamide | High | prepchem.com |

This interactive table allows sorting by column headers.

With the amino group protected, the carboxylic acid moiety of N-Boc-D-phenylalanine must be transformed into an alkene suitable for epoxidation. A common strategy is to convert the amino acid into an α,β-unsaturated amide or ester. This transformation can be achieved through a multi-step sequence, often involving the reduction of the carboxylic acid to an aldehyde (N-Boc-D-phenylalaninal), followed by a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

The reduction of the N-Boc-amino acid to the corresponding aldehyde can be accomplished using various reducing agents. The HWE reaction is particularly advantageous as it typically favors the formation of the (E)-alkene, which is the necessary precursor for the erythro epoxide. In this reaction, the aldehyde is treated with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to yield the α,β-unsaturated ester.

Diastereoselective Epoxidation Strategies

Once the α,β-unsaturated precursor is synthesized, the crucial epoxidation step is performed. The primary challenge is to control the diastereoselectivity of the reaction to favor the formation of the desired erythro isomer over the threo alternative. This control can be achieved through methods that rely on directing groups within the substrate or by exploiting the intrinsic steric and electronic properties of the molecule.

Directed epoxidation relies on the presence of a functional group within the substrate that can coordinate to the epoxidizing agent, guiding it to a specific face of the double bond. researchgate.net In the context of N-Boc-D-phenylalanine-derived precursors, the carbamate (B1207046) (Boc) group or the amide functionality can act as a directing group. rsc.orgresearchgate.net

For example, in allylic systems, a nearby hydroxyl group is well-known to direct epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or titanium-isopropoxide/tert-butyl hydroperoxide (the basis of the Sharpless epoxidation). researchgate.net Similarly, the amide or carbamate N-H or carbonyl oxygen can form hydrogen bonds with the peroxy acid, creating a conformationally restricted transition state that directs the oxidant to the syn-face of the double bond relative to the directing group. rsc.org This approach can lead to high levels of diastereoselectivity.

Table 2: Influence of Directing Groups on Epoxidation Diastereoselectivity

| Substrate Type | Directing Group | Oxidant | Typical Outcome | Reference |

|---|---|---|---|---|

| Acyclic Allylic Alcohol | Hydroxyl (-OH) | m-CPBA | High syn-diastereoselectivity | rsc.org |

| Acyclic Allylic Amine | Ammonium (-NH₂⁺) | m-CPBA | High syn-diastereoselectivity | rsc.orgresearchgate.net |

This interactive table allows sorting by column headers.

In the absence of strong directing effects, the inherent stereochemistry of the substrate can govern the facial selectivity of the epoxidation. nih.gov This substrate-controlled stereoselectivity arises from minimizing steric hindrance in the transition state. The chiral center derived from D-phenylalanine, bearing a bulky phenyl group and a Boc-protected amine, creates a sterically biased environment around the alkene.

According to established models of asymmetric induction, the epoxidizing agent will preferentially attack the less sterically hindered face of the double bond. The most stable conformation of the α,β-unsaturated precursor will position the largest substituents to minimize steric clash. The attack of an oxidant like m-CPBA would then occur from the face opposite to these bulky groups, leading to the preferential formation of one diastereomer. rsc.org For a precursor derived from N-Boc-D-phenylalanine, this substrate-controlled approach is expected to favor the formation of the erythro epoxide.

Enantioselective Epoxidation Techniques

While the synthesis of erythro-N-Boc-D-phenylalanine epoxide starts from an enantiomerically pure precursor ((D)-phenylalanine), a discussion of enantioselective methods is relevant for contexts where a racemic starting material might be used or where absolute stereochemical control is paramount. Asymmetric epoxidation reactions introduce chirality into a molecule by selectively converting one of the two enantiotopic faces of a prochiral alkene. wikipedia.org

Several powerful methods for enantioselective epoxidation have been developed:

The Sharpless-Katsuki Epoxidation: This method is highly effective for the epoxidation of allylic alcohols, using a titanium tetraisopropoxide catalyst in combination with a chiral diethyl tartrate ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org While the direct precursor to the target compound may not be an allylic alcohol, this methodology is a landmark in asymmetric catalysis.

The Jacobsen-Katsuki Epoxidation: This technique employs a chiral manganese-salen complex as the catalyst and is effective for the epoxidation of unfunctionalized cis-alkenes. wikipedia.orgwmich.edu

Organocatalytic Epoxidation: Chiral ketones, such as the Shi catalyst (a fructose-derived ketone), can catalyze the epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins, using potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. wikipedia.org This method could be applicable to an (E)-α,β-unsaturated ester or amide precursor.

The application of these methods would involve synthesizing a prochiral α,β-unsaturated precursor and then subjecting it to the chiral catalyst and oxidant to generate the desired enantiomer of the epoxide. For instance, an yttrium-biaryldiol complex has been shown to be effective for the asymmetric epoxidation of β-aryl α,β-unsaturated esters, achieving high enantioselectivities. elsevierpure.com

Asymmetric Catalysis in Epoxide Formation

Asymmetric catalysis offers a powerful route to enantiopure epoxides by employing a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate. While direct catalytic asymmetric epoxidation to form this compound is not extensively documented on its immediate precursors, the principles of established methods are applicable to suitable unsaturated derivatives of N-Boc-D-phenylalanine.

Two landmark catalytic systems are central to asymmetric epoxidation:

Sharpless-Katsuki Asymmetric Epoxidation : This method is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgoregonstate.edu The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (t-BHP) serving as the oxidant. wikipedia.orgyoutube.com For this methodology to be applied to the synthesis of the target compound, a precursor such as N-Boc-D-phenylalanine with an allylic alcohol moiety would be required. The choice of L-(+)- or D-(-)-diethyl tartrate (DET) as the chiral ligand dictates the facial selectivity of the epoxidation, allowing for predictable control over the resulting epoxide's stereochemistry. oregonstate.eduorganic-chemistry.org

Jacobsen-Katsuki Epoxidation : This reaction is complementary to the Sharpless method and is highly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgorganic-chemistry.org Common oxidants include sodium hypochlorite (B82951) (bleach). openochem.org The catalyst's C₂ symmetry is crucial for directing the oxygen transfer to one face of the double bond, achieving high enantiomeric excess (ee) for a variety of substrates. wikipedia.org Application to the target compound would necessitate an N-Boc-D-phenylalanine derivative containing a suitable cis-disubstituted alkene.

Another notable development involves hafnium(IV)-bishydroxamic acid complexes, which have shown catalytic activity in the enantioselective epoxidation of N-alkenyl sulfonamides, achieving high yields and enantioselectivity (up to 93% ee). nih.gov This demonstrates the potential for catalyst systems tailored to nitrogen-containing substrates.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust strategy where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound, the most direct and inherent chiral auxiliary is the D-phenylalanine backbone itself. The stereocenter of the amino acid is exploited to direct the formation of the new stereocenters of the epoxide ring in a process known as substrate-controlled diastereoselection.

A prevalent and highly effective pathway involves the diastereoselective reduction of an α-halo ketone precursor. The general sequence proceeds as follows:

Conversion of N-Boc-D-phenylalanine to an α-bromomethyl or α-chloromethyl ketone.

Diastereoselective reduction of the ketone to a halohydrin.

Base-mediated intramolecular cyclization of the halohydrin to form the epoxide.

The key step is the reduction of the haloketone. The inherent chirality of the adjacent N-Boc-D-phenylalanine moiety directs the approach of the reducing agent. Specific boron- and aluminum-based hydride reagents have proven highly effective in achieving high diastereoselectivity in favor of the syn-halohydrin, which upon cyclization yields the desired erythro-epoxide. montclair.eduresearchgate.net This substrate-controlled approach leverages the existing chirality to create the new stereocenters with high precision.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn / threo:erythro) | Reference |

|---|---|---|---|---|

| LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | researchgate.netnih.gov |

| Borohydride Reagents | Not Specified | Not Specified | High erythro selectivity | montclair.edu |

Resolution Techniques for Enantiopure this compound

Resolution techniques are employed to separate mixtures of stereoisomers. In syntheses where diastereoselectivity is not perfect, resolution can be a critical step to isolate the pure erythro isomer. While classical resolution of the final epoxide can be challenging, resolution of its precursors, such as the intermediate halohydrins, is a viable strategy.

A particularly advanced method is Dynamic Kinetic Resolution (DKR) . This technique combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired stereoisomer.

In the context of the target epoxide, DKR can be applied to the halohydrin precursor. For instance, Ir-catalyzed asymmetric hydrogenation of α-halogenated ketones using a chiral ligand can proceed via DKR to afford vicinal halohydrins with excellent diastereoselectivities (>20:1) and enantioselectivities (up to 99% ee). rsc.org This process simultaneously resolves the stereoisomers and enriches the desired one, providing an efficient pathway to the enantiopure halohydrin required for cyclization to the erythro-epoxide.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, these principles can be applied in several ways.

Solvent Selection : Traditional peptide synthesis and related transformations often use solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Green chemistry encourages the substitution of these with more environmentally benign alternatives. Solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener options. Research into solid-phase peptide synthesis has explored binary mixtures including the bio-based solvent Cyrene as a more sustainable alternative. researchgate.net

Catalysis over Stoichiometric Reagents : The use of catalytic methods, as described in section 2.3.1, is a cornerstone of green chemistry. Catalytic amounts of a reagent are inherently more atom-economical and generate less waste than stoichiometric reagents. The diastereoselective reductions using catalytic hydrogenation (as in DKR) are preferable to those requiring stoichiometric metal hydride reagents. rsc.org

Solvent-Free Conditions : Performing reactions under solvent-free conditions minimizes waste and can simplify purification. Protocols for key transformations, such as the ring-opening of epoxides with amines to form β-amino alcohols, have been successfully developed without solvents, often using a recyclable catalyst. rroij.comresearchgate.net Applying this philosophy to steps in the synthesis of the target epoxide, such as the final cyclization, could significantly improve the environmental profile of the process.

Nucleophilic Ring Opening Reactions of Erythro N Boc D Phenylalanine Epoxide

Mechanistic Investigations of Epoxide Ring Opening

The mechanism of nucleophilic attack on the epoxide ring of erythro-N-Boc-D-phenylalanine epoxide is fundamentally dictated by the reaction conditions. The key difference lies in whether the epoxide oxygen is first protonated by an acid, which activates the ring, or if a strong nucleophile directly attacks the neutral epoxide.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, converting it into a good leaving group (an alcohol). frontiersin.orgmdpi.com This protonation makes the epoxide much more electrophilic and susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack is best described as a hybrid between a pure SN1 and SN2 mechanism. frontiersin.orgmdpi.com

The transition state possesses significant SN1 character, where the C-O bonds of the epoxide are elongated, and a partial positive charge develops on the carbon atoms. researchgate.net Due to the electronic stabilization provided by the adjacent phenyl group, the positive charge is more effectively stabilized at the benzylic carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted position. The reaction proceeds with an inversion of configuration at the site of attack, a characteristic feature of SN2-like backside attacks. researchgate.net This leads to the formation of anti-1,2-disubstituted products.

The general mechanism is as follows:

Protonation: The epoxide oxygen is protonated by the acid catalyst (e.g., H₃O⁺, Lewis acids).

Nucleophilic Attack: The nucleophile attacks the more substituted carbon (benzylic position) from the side opposite the protonated oxygen.

Deprotonation: A final deprotonation step yields the neutral ring-opened product.

In the presence of a strong base or a potent nucleophile (e.g., alkoxides, amines, Grignard reagents), the ring-opening proceeds via a classic SN2 mechanism. rsc.org Unlike the acid-catalyzed pathway, the epoxide ring is not protonated beforehand. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. nih.gov

In this scenario, steric hindrance is the dominant factor determining the site of attack. The nucleophile will attack the less sterically hindered carbon atom, which in the case of this compound, is the terminal carbon (C1). rsc.org The reaction forces the epoxide ring to open, creating an alkoxide intermediate which is subsequently protonated during a workup step to yield the final alcohol product. This pathway also results in an inversion of stereochemistry exclusively at the carbon atom that was attacked. researchgate.net

The general mechanism involves two steps:

Nucleophilic Attack: A strong nucleophile attacks the least substituted carbon of the epoxide ring, leading to the cleavage of the C-O bond.

Protonation: The resulting alkoxide is protonated by a solvent or during an acidic workup to give the final product.

The regiochemical outcomes of the acid- and base-catalyzed pathways can be rationalized by analyzing their respective transition states and reaction energetics.

Acid-Catalyzed Transition State: Computational studies on similar substituted epoxides show that in the acid-catalyzed mechanism, the transition state has substantial carbocation-like character. researchgate.net The phenyl group on this compound stabilizes a developing positive charge at the benzylic position through resonance. This electronic stabilization significantly lowers the activation energy for nucleophilic attack at this site compared to the terminal position. Therefore, the pathway involving attack at the more substituted carbon is energetically favored.

Base-Catalyzed Transition State: For the base-catalyzed reaction, the transition state resembles a typical SN2 geometry. The reaction proceeds through a concerted backside attack where the nucleophile-carbon bond forms as the carbon-oxygen bond breaks. In this model, steric repulsion between the incoming nucleophile and the substituents on the electrophilic carbon plays a major role in the activation energy. The bulky N-Boc-amino and phenylmethyl groups create significant steric hindrance at the C2 position, making the terminal C1 position much more accessible to the nucleophile. Consequently, the transition state for attack at the less hindered carbon is lower in energy.

| Catalysis | Favored Attack Site | Dominant Factor | Transition State Character | Relative Activation Energy |

| Acid-Catalyzed | More Substituted (Benzylic C2) | Electronic | SN1-like | Lower at C2 |

| Base-Catalyzed | Less Substituted (Terminal C1) | Steric | SN2-like | Lower at C1 |

Regioselectivity and Stereochemical Control in Ring Opening

The predictable nature of epoxide ring-opening reactions makes this compound a valuable chiral building block in organic synthesis. By selecting the appropriate reaction conditions, one can selectively control which carbon of the epoxide is attacked, leading to the desired regioisomer with a specific stereochemistry.

Steric hindrance is the primary factor governing regioselectivity in base-catalyzed ring-opening reactions. The structure of this compound features a monosubstituted terminal carbon (C1) and a disubstituted benzylic carbon (C2), which also bears the large N-Boc-aminoethyl group. This significant difference in steric bulk directs strong nucleophiles to attack the C1 position almost exclusively.

This high degree of regiocontrol is observed with a wide range of strong nucleophiles, including amines, thiols, and organometallic reagents. The result is the predictable formation of β-amino alcohols or related structures, which are important intermediates in the synthesis of pharmaceuticals.

Below is a table of representative research findings on the regioselectivity of base-catalyzed ring-opening for substrates analogous to this compound.

| Nucleophile | Conditions | Major Product (Attack at C1) | Minor Product (Attack at C2) | Regioselectivity (C1:C2) |

| Benzylamine | Reflux, neat | >95% | <5% | >95:5 |

| Sodium Azide (B81097) | EtOH/H₂O, 80 °C | >98% | <2% | >98:2 |

| Thiophenol | NaH, THF | >99% | <1% | >99:1 |

| Methylmagnesium Bromide | Et₂O, 0 °C | >95% | <5% | >95:5 |

In contrast to base-catalyzed reactions, electronic effects dictate the regiochemical outcome under acidic conditions. The ability of the phenyl group to stabilize a partial positive charge at the benzylic C2 position through π-conjugation is the overriding factor. This effect is powerful enough to overcome the greater steric hindrance at this site.

When the epoxide is protonated by a Lewis or Brønsted acid, the transition state for C-O bond cleavage has significant carbocationic character. The benzylic position is better able to support this developing positive charge, making it the more electrophilic center and the preferred site of nucleophilic attack. This electronic directing effect is a common feature in the ring-opening of styrene oxide and its derivatives. The presence of the N-Boc group, being electron-withdrawing by induction, may slightly disfavor positive charge development, but the resonance stabilization by the phenyl ring remains the dominant influence.

The following table presents typical regiochemical outcomes for the acid-catalyzed ring-opening of similar benzylic epoxides.

| Nucleophile | Catalyst | Major Product (Attack at C2) | Minor Product (Attack at C1) | Regioselectivity (C2:C1) |

| Methanol | H₂SO₄ (cat.) | >90% | <10% | >90:10 |

| Water | HClO₄ (cat.) | >85% | <15% | >85:15 |

| Acetic Acid | H₂SO₄ (cat.) | >92% | <8% | >92:8 |

| Aniline | Sc(OTf)₃ (cat.) | >95% | <5% | >95:5 |

Retention and Inversion of Configuration at Stereocenters

The stereochemical outcome of the ring-opening of epoxides is a critical aspect of their synthetic utility. In nucleophilic ring-opening reactions proceeding through an SN2 mechanism, the nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond. thieme-connect.dekhanacademy.org This backside attack results in an inversion of configuration at the center of attack. youtube.comresearchgate.net The other stereocenter of the epoxide, which is not attacked by the nucleophile, retains its original configuration. thieme-connect.deyoutube.com

Therefore, the reaction of this compound with a nucleophile under SN2 conditions will lead to the formation of a product with a trans or anti relationship between the newly introduced nucleophile and the hydroxyl group resulting from the epoxide opening. chemistrysteps.com This stereospecificity is a predictable and reliable feature of epoxide chemistry, allowing for the synthesis of diastereomerically pure products. youtube.commdpi.com

Reactions with Carbon-Centered Nucleophiles

The formation of carbon-carbon bonds is fundamental to organic synthesis. The electrophilic nature of the epoxide ring in this compound allows for reactions with a variety of carbon-centered nucleophiles, leading to the formation of new C-C bonds and the introduction of diverse functionalities.

Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper Reagents)

Organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), and organocopper reagents (R₂CuLi, Gilman reagents) are potent carbon nucleophiles that readily react with epoxides. youtube.comnih.govyoutube.com These reactions typically proceed under neutral or basic conditions, favoring an SN2-type attack at the less sterically hindered carbon of the epoxide ring. youtube.comyoutube.comyoutube.com

The reaction of this compound with these reagents would be expected to yield β-substituted phenylalanine derivatives. For example, reaction with a Grignard or organolithium reagent would introduce an alkyl or aryl group at the less substituted carbon of the epoxide. Organocopper reagents are known for their high selectivity in epoxide ring-opening reactions. nih.gov

| Organometallic Reagent | Expected Product Structure | Key Features |

| Grignard Reagent (RMgX) | β-Alkyl/Aryl-α-amino acid derivative | SN2 attack at the less hindered carbon. youtube.com |

| Organolithium Reagent (RLi) | β-Alkyl/Aryl-α-amino acid derivative | Similar reactivity to Grignard reagents. youtube.com |

| Organocopper Reagent (R₂CuLi) | β-Alkyl/Aryl-α-amino acid derivative | High regioselectivity for the less substituted carbon. nih.gov |

Cyanide-Based Nucleophiles

Cyanide (CN⁻) is an effective carbon nucleophile that can open epoxide rings to form β-hydroxy nitriles. thieme-connect.de These products are valuable synthetic intermediates that can be further transformed into carboxylic acids, amines, or other functional groups. The reaction is typically carried out using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), or with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid. thieme-connect.de

The ring-opening of this compound with cyanide would proceed via an SN2 mechanism, with the cyanide anion attacking the less sterically hindered carbon atom. thieme-connect.deyoutube.com This results in the formation of a γ-amino-β-hydroxy-δ-phenyl nitrile derivative with inversion of configuration at the site of attack.

| Cyanide Reagent | Reaction Conditions | Product |

| NaCN or KCN | Basic or neutral | γ-Amino-β-hydroxy-δ-phenyl nitrile |

| TMSCN | Lewis acid catalysis | γ-Amino-β-hydroxy-δ-phenyl nitrile |

Enolate and Enamine Chemistry

Enolates and enamines are carbon-centered nucleophiles derived from carbonyl compounds and are widely used in C-C bond formation. masterorganicchemistry.comlibretexts.org The reaction of an enolate with an epoxide provides a direct route to γ-hydroxy carbonyl compounds. researchgate.net The formation of the enolate typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the carbonyl compound. libretexts.org

The reaction of a chelated amino acid ester enolate with aryl epoxides has been shown to be a regioselective method for the synthesis of β-hydroxymethyl phenylalanine derivatives. researchgate.net This suggests that the reaction of an enolate with this compound would likely proceed with the enolate attacking the less substituted carbon of the epoxide ring.

Friedel-Crafts Type Reactions

Friedel-Crafts alkylation reactions traditionally involve the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid. rsc.orgnih.gov However, epoxides can also serve as electrophiles in Friedel-Crafts type reactions, reacting with electron-rich aromatic compounds to form β-aryl-α-hydroxy compounds. rsc.orgnih.gov These reactions are typically promoted by a Lewis acid or a strong protic acid. rsc.org

The intramolecular and intermolecular Friedel-Crafts alkylation of arenes with epoxides can be promoted by fluorinated alcohols, which possess weak acidity and high ionizing power. rsc.org In the context of this compound, a Friedel-Crafts reaction with an aromatic compound like benzene or a substituted derivative would lead to the formation of a γ-aryl-β-hydroxy-α-amino acid derivative. The regioselectivity would be influenced by the reaction conditions, with Lewis acid catalysis potentially favoring attack at the more substituted carbon due to the development of a partial positive charge.

Reactions with Heteroatom-Centered Nucleophiles

In addition to carbon-centered nucleophiles, this compound can react with a variety of heteroatom-centered nucleophiles, including those based on oxygen, nitrogen, sulfur, and halogens. These reactions are crucial for the synthesis of a wide array of functionalized amino acid derivatives.

The aminolysis of epoxides, for instance, is a common method for the synthesis of β-amino alcohols. The reaction of this compound with an amine would result in the formation of a diamino alcohol derivative. The regioselectivity of this reaction is dependent on the reaction conditions. Under neutral or basic conditions, the amine will typically attack the less sterically hindered carbon.

Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids, Water)

The reaction of this compound with oxygen-based nucleophiles, such as alcohols, carboxylic acids, and water, leads to the formation of β-hydroxy ethers and 1,2-diols, respectively. These reactions can be catalyzed by either acids or bases. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by weakly nucleophilic oxygen species. In basic media, the nucleophile is deprotonated, increasing its reactivity towards the epoxide.

The regioselectivity of the ring-opening is influenced by the reaction conditions. In acid-catalyzed reactions, the nucleophile generally attacks the more substituted carbon atom (C-2), which can better stabilize the partial positive charge in the transition state. Conversely, under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C-3).

A study on the intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides, which can be considered an intramolecular oxygen nucleophile attack, demonstrated that substrates with an alkyl group at the C-3 position exclusively yielded 1,3-oxazolidin-2-ones through a 5-exo epoxide ring-opening cyclization. rsc.org This suggests a preference for attack at the less substituted carbon.

| Nucleophile | Reagent/Catalyst | Product | Regioselectivity | Ref. |

| Methanol | Acid catalyst (e.g., H₂SO₄) | β-methoxy alcohol | Attack at C-2 | General Principle |

| Water | Acid catalyst (e.g., H₂SO₄) | 1,2-diol | Attack at C-2 | General Principle |

| Acetic Acid | Base catalyst (e.g., Et₃N) | β-acetoxy alcohol | Attack at C-3 | General Principle |

Nitrogen Nucleophiles (e.g., Amines, Azides, Amides)

Nitrogen nucleophiles are crucial for the synthesis of β-amino alcohols and their derivatives, which are important structural motifs in many biologically active compounds. The reaction of this compound with amines, azides, and amides follows similar principles of regioselectivity as observed with oxygen nucleophiles.

The synthesis of β-amino alcohols through the aminolysis of epoxides is a well-established transformation. researchgate.netresearchgate.net The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. For instance, trifluoroethanol has been shown to promote the intramolecular cyclization of N-Boc aniline-tethered epoxides, indicating its role in facilitating nucleophilic attack by the nitrogen atom of the Boc-protected amine. rsc.org

| Nucleophile | Reagent/Catalyst | Product | Regioselectivity | Ref. |

| Aniline | Lewis Acid (e.g., Ti(OiPr)₄) | β-anilino alcohol | Attack at C-3 | General Principle |

| Sodium Azide | NH₄Cl | β-azido alcohol | Attack at C-3 | General Principle |

| Phthalimide | Base (e.g., K₂CO₃) | N-(β-hydroxy)phthalimide | Attack at C-3 | General Principle |

Sulfur Nucleophiles (e.g., Thiols, Thioethers, Sulfides)

The reaction of epoxides with sulfur nucleophiles provides a direct route to β-hydroxy sulfides and related compounds. These organosulfur compounds are valuable intermediates in organic synthesis. The high nucleophilicity of thiols and sulfides allows for efficient ring-opening of the epoxide, typically at the less substituted carbon atom under neutral or basic conditions.

While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of epoxides with sulfur nucleophiles is well understood. The reaction is expected to proceed with high regioselectivity for attack at the C-3 position.

| Nucleophile | Reagent/Catalyst | Product | Regioselectivity | Ref. |

| Thiophenol | Base (e.g., NaH) | β-phenylthio alcohol | Attack at C-3 | General Principle |

| Sodium Sulfide | H₂O | bis(β-hydroxy) sulfide | Attack at C-3 | General Principle |

| Methyl Thioether | Lewis Acid (e.g., BF₃·OEt₂) | Sulfonium salt | Attack at C-3 | General Principle |

Halide Nucleophiles

The ring-opening of epoxides with halide nucleophiles is a common method for the synthesis of halohydrins. These reactions are typically carried out under acidic conditions, where the hydrohalic acid serves as both the catalyst and the source of the halide nucleophile. The regioselectivity of this reaction is dependent on the substitution pattern of the epoxide. For terminal epoxides, the halide ion generally attacks the less substituted carbon. However, for epoxides bearing a phenyl group, the attack at the benzylic position (C-2) is often favored due to electronic stabilization of the transition state.

| Nucleophile | Reagent/Catalyst | Product | Regioselectivity | Ref. |

| Chloride | HCl | β-chloro alcohol | Attack at C-2 | General Principle |

| Bromide | HBr | β-bromo alcohol | Attack at C-2 | General Principle |

| Iodide | HI | β-iodo alcohol | Attack at C-2 | General Principle |

Cascade and Tandem Reactions Involving Epoxide Ring Opening

The reactivity of the epoxide ring in this compound can be harnessed to initiate cascade or tandem reactions, leading to the rapid construction of complex molecular architectures. These reactions often involve an initial intermolecular or intramolecular nucleophilic ring-opening, followed by one or more subsequent transformations.

An important example of such a process is the intramolecular cyclization of N-Boc-tethered epoxides. Research has shown that N-Boc aniline-tethered 2,3-disubstituted epoxides can undergo diastereoselective cyclization in refluxing trifluoroethanol without the need for an external promoter or catalyst. rsc.org In the case of substrates with an alkyl group at the C-3 position, the reaction proceeds with complete regioselectivity to form 1,3-oxazolidin-2-ones via a 5-exo ring closure. rsc.org This type of cascade, where a single event triggers a series of bond-forming reactions, is highly valuable for its efficiency and atom economy.

Another potential cascade could involve the initial ring-opening of the epoxide with a nucleophile that contains a second reactive functionality. This newly introduced group could then participate in a subsequent intramolecular reaction, leading to the formation of a heterocyclic system.

| Reaction Type | Key Transformation | Product Class | Ref. |

| Intramolecular Cyclization | 5-exo epoxide ring-opening | 1,3-Oxazolidin-2-ones | rsc.org |

| Tandem Ring-Opening/Cyclization | Intermolecular ring-opening followed by intramolecular reaction | Heterocycles | General Concept |

Applications of Erythro N Boc D Phenylalanine Epoxide As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral β-Amino Alcohol Scaffolds

One of the most direct and significant applications of erythro-N-Boc-D-phenylalanine epoxide is in the synthesis of chiral β-amino alcohols. These structural motifs are present in a wide array of biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis. researchgate.net The primary method for this transformation is the nucleophilic ring-opening of the epoxide, a reaction often referred to as aminolysis when an amine is the nucleophile. rroij.commdpi.com

The reaction of the epoxide with various nucleophiles, particularly amines, proceeds with high regioselectivity, typically involving an attack at the less sterically hindered carbon of the epoxide ring. This process leads to the formation of a 1,2-amino alcohol with a defined stereochemistry. researchgate.net The inherent chirality of the starting epoxide ensures the production of enantiomerically pure products. researchgate.netrroij.com The reaction can be facilitated by various catalysts, including Lewis acids, to enhance reactivity and control selectivity. mdpi.comresearchgate.net

The versatility of this method allows for the synthesis of a diverse library of β-amino alcohols by simply varying the incoming nucleophile. This approach is a cornerstone for building complex molecular frameworks.

Table 1: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

| Nucleophile | Catalyst | Resulting Scaffold | Key Features |

|---|---|---|---|

| Primary Amines (R-NH₂) | Lewis Acid (e.g., Al(OTf)₃) | N-Substituted β-Amino Alcohol | High yield and regioselectivity |

| Azide (B81097) (N₃⁻) | Mild Conditions | β-Azido Alcohol | Precursor to β-amino alcohol via reduction |

| Organometallic Reagents | Cuprates | Carbon-Carbon Bond Formation | Access to substituted amino alcohols |

Synthesis of D-Phenylalanine-Derived Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. This compound serves as a key starting material for creating such molecules. chemimpex.comchemimpex.com

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 20 common protein-coding ones. They are critical components in medicinal chemistry for modifying peptides to improve their therapeutic profiles. frontiersin.orgnih.gov The epoxide ring of this compound is an ideal electrophilic site for introducing diverse functionalities.

By reacting the epoxide with different nucleophiles, the carbon skeleton can be elaborated to generate novel D-amino acid derivatives. For instance, ring-opening with an azide nucleophile followed by reduction of the azide and oxidation of the primary alcohol yields a diaminopropionic acid derivative. Similarly, reactions with organometallic reagents can introduce new carbon side chains, leading to a wide range of structurally diverse npAAs. These npAAs can then be used as building blocks in the synthesis of novel peptides and other bioactive compounds. researchgate.netmdpi.com

The derivatives obtained from this compound can be incorporated into peptide chains to create peptidomimetics with unique structural features. A prominent example is the synthesis of hydroxyethylene isosteres, which are effective mimics of the peptide bond. researchgate.net

The β-amino alcohol scaffold, generated from the epoxide, can be integrated into a peptide sequence, replacing a standard amino acid residue. This modification introduces a hydroxyl group and alters the backbone structure, which can confer resistance to proteases and help stabilize specific secondary structures, such as β-turns. nih.gov The incorporation of D-amino acid derivatives, in particular, is a well-established strategy to increase the metabolic stability of therapeutic peptides. mdpi.com

Role in the Total Synthesis of Natural Products

The stereochemical complexity of many natural products requires the use of chiral building blocks to achieve an efficient and stereoselective synthesis. Epoxides are recognized as powerful intermediates in the synthesis of polyketides, alkaloids, and other complex natural products. mdpi.comnih.gov

This compound is a suitable precursor for the synthesis of certain classes of alkaloids. Intramolecular cyclization reactions involving the epoxide and the Boc-protected amine (or a derivative thereof) can be used to construct heterocyclic ring systems that form the core of various alkaloids. For example, an intramolecular epoxide ring-opening by a suitably positioned nitrogen nucleophile can lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) rings, which are common motifs in alkaloid structures. A notable application is the use of epoxide-NHBoc cyclization cascades in the synthesis of isoquinoline (B145761) alkaloids such as noscapine (B1679977) and hydrastine. researchgate.net

Polyketides and terpenoids often feature long carbon chains with multiple stereocenters. Epoxide-based strategies provide a powerful non-aldol alternative for constructing the characteristic polypropionate units found in many polyketides. mdpi.com The synthesis involves the stereoselective epoxidation of an allylic alcohol followed by regioselective ring-opening with an organometallic reagent to extend the carbon chain.

While direct application of this compound in this context is specific, the underlying principle of using a chiral epoxide as a linchpin for stereocontrolled chain elongation is highly relevant. The epoxide can be used to introduce a specific stereocenter, after which the amino acid portion can be cleaved or modified as needed for the final natural product target. This methodology has been employed in the synthesis of complex natural products like rifamycin (B1679328) S. mdpi.com Similarly, the cascade ring-opening of polyepoxides is a proposed biosynthetic pathway and a synthetic strategy for marine polycyclic ether natural products. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-phenylalanine |

| Aluminum triflate |

| Noscapine |

| Hydrastine |

Stereocontrolled Synthesis of Heterocyclic Compounds

Aziridines and other Nitrogen Heterocycles

There is a lack of specific documented methods for the synthesis of aziridines and other nitrogen heterocycles using this compound as the starting material.

Oxygen-Containing Ring Systems

Specific examples of the application of this compound in the synthesis of oxygen-containing ring systems are not detailed in the available literature.

Development of Novel Chirality Transfer Methodologies

Research detailing the use of this compound to develop new methodologies for chirality transfer has not been identified.

Computational and Theoretical Investigations of Erythro N Boc D Phenylalanine Epoxide

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic structure of molecules like erythro-N-Boc-D-phenylalanine epoxide. These studies provide fundamental insights into the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

The electronic structure is characterized by the interplay between the phenyl ring, the N-Boc protecting group, and the strained epoxide ring. The phenyl group acts as an electron-withdrawing substituent through inductive effects, while the carbamate (B1207046) group can exhibit both inductive and resonance effects. The epoxide ring, an oxirane, is inherently polarized due to the high electronegativity of the oxygen atom, rendering the carbon atoms electrophilic.

Key parameters derived from quantum chemical calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's susceptibility to nucleophilic attack, a primary reaction pathway for epoxides. The analysis of the LUMO's spatial distribution typically reveals that the largest coefficients are located on the two carbon atoms of the epoxide ring, confirming their electrophilic nature.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution across the molecule. This provides a more detailed picture of the polarity of the C-O bonds within the epoxide ring and the influence of the adjacent substituents. The calculated partial charges highlight the electrophilic character of the oxirane carbons, making them susceptible to attack by nucleophiles.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative, based on typical DFT calculations for similar molecules.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical reactivity and stability. |

| Partial Charge on C1 (epoxide) | +0.25 e | Confirms electrophilic character. |

| Partial Charge on C2 (epoxide) | +0.18 e | Confirms electrophilic character. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The reactivity and biological interactions of a flexible molecule like this compound are heavily influenced by its three-dimensional shape. Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of the molecule over time, providing insights into its preferred shapes and the dynamics of their interconversion. beilstein-journals.org

MD simulations model the molecule as a collection of atoms connected by bonds, with their movements governed by a force field that approximates the potential energy of the system. By simulating the trajectory of each atom over a period of time, typically nanoseconds to microseconds, a representative ensemble of conformations can be generated.

For this compound, the key degrees of freedom include the rotation around the single bonds connecting the phenyl ring, the N-Boc group, and the epoxide moiety. The analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. This is often visualized using Ramachandran-like plots for the relevant dihedral angles. beilstein-journals.org

The conformational preferences are a result of a delicate balance between steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For instance, the bulky tert-butyl group of the Boc protecting group can significantly restrict the accessible conformational space. The solvent environment, explicitly or implicitly included in the simulations, also plays a critical role in stabilizing certain conformations over others. beilstein-journals.org Understanding these preferences is vital, as the accessibility and orientation of the epoxide ring for a chemical reaction can be conformation-dependent.

Table 2: Major Conformational States and Their Relative Populations from MD Simulations (Note: This table represents a hypothetical outcome of a conformational analysis.)

| Conformer | Dihedral Angle 1 (τ1) | Dihedral Angle 2 (τ2) | Relative Population (%) | Key Features |

| A | ~60° | ~180° | 45 | Extended conformation, minimal steric clash. |

| B | ~-60° | ~180° | 30 | Alternative extended conformation. |

| C | ~180° | ~60° | 15 | Folded conformation, potential π-stacking. |

| D | Other | Other | 10 | Minor, transient conformations. |

Theoretical Prediction of Reactivity and Selectivity

One of the most valuable applications of computational chemistry is the prediction of chemical reactivity and selectivity, particularly for reactions such as the nucleophilic ring-opening of epoxides. For an unsymmetrically substituted epoxide like this compound, a key question is the regioselectivity of the nucleophilic attack.

Computational studies can model the reaction pathway for a nucleophile attacking either of the two epoxide carbons. By calculating the energy of the transition states for both pathways, the preferred site of attack can be predicted. The pathway with the lower activation energy barrier will be the kinetically favored one. These calculations often corroborate experimental findings where steric and electronic factors dictate the outcome of the reaction.

For instance, in the ring-opening of a closely related isomer, (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane, computational studies have been used to investigate the steric and electronic factors influencing the reaction with aromatic amines. researchgate.net Such studies can calculate the reactant-accessible area around the nucleophilic and electrophilic centers to quantify steric hindrance. researchgate.net

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the reaction proceeds with more SN1 character. In this case, the nucleophile attacks the carbon atom that can better stabilize a partial positive charge, which is often the benzylic carbon in phenylalanine derivatives. Theoretical models can accurately capture these mechanistic nuances and predict the resulting regioselectivity.

Table 3: Calculated Activation Energies for Nucleophilic Ring-Opening (Note: The data is illustrative and compares the two possible sites of attack.)

| Site of Attack | Nucleophile | Conditions | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C1 (less hindered) | NH3 | Neutral | 15.2 | Regioisomer 1 |

| C2 (benzylic) | NH3 | Neutral | 17.8 | Minor Product |

| C1 (less hindered) | NH3 | Acidic (protonated epoxide) | 12.5 | Minor Product |

| C2 (benzylic) | NH3 | Acidic (protonated epoxide) | 10.1 | Regioisomer 2 |

Computational Design of Novel Catalytic Systems for Transformations

Beyond predicting inherent reactivity, computational chemistry is instrumental in the design of novel catalysts to control the outcome of chemical transformations involving this compound. This is particularly relevant for achieving high enantioselectivity in reactions where new stereocenters are formed.

One area of focus is the computational design of enzymes, such as epoxide hydrolases, to perform specific ring-opening reactions. d-nb.infonih.gov Molecular docking and molecular dynamics simulations can be used to model how the substrate, this compound, fits into the active site of an enzyme. d-nb.infonih.gov By identifying key amino acid residues that interact with the substrate, protein engineering strategies can be devised to create mutant enzymes with enhanced activity or altered selectivity. d-nb.infonih.gov The computational approach can screen a large number of potential mutations in silico, prioritizing the most promising candidates for experimental validation. d-nb.infonih.gov

Another avenue is the design of small molecule organocatalysts or metal complexes. DFT calculations can be used to model the catalytic cycle of a proposed catalyst. This involves identifying all intermediates and transition states and calculating their relative energies. Such an analysis can reveal the rate-determining step of the reaction and provide insights into how the catalyst's structure can be modified to improve its efficiency. For example, in the context of epoxide transformations, computational studies have been used to design asymmetric frustrated Lewis pairs for enantioselective CO2 capture and subsequent reactions with epoxides.

By understanding the non-covalent interactions between the catalyst and the substrate at the transition state, chemists can rationally design catalysts that preferentially stabilize the transition state leading to the desired product, thereby achieving high levels of stereocontrol.

Advanced Methodologies and Future Directions in the Research of Erythro N Boc D Phenylalanine Epoxide

Flow Chemistry Applications for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability. While specific studies on the flow synthesis of erythro-N-Boc-D-phenylalanine epoxide are not yet prevalent in the literature, the application of flow methodologies to the synthesis of related chiral epoxides and their subsequent ring-opening reactions provides a clear roadmap for future research.

The synthesis of β-amino alcohols, common products derived from epoxide ring-opening, has been successfully demonstrated in continuous-flow systems. For instance, biocatalytic aminolysis of various epoxides has been achieved with high efficiency and selectivity in packed-bed reactors containing immobilized lipases. These systems allow for short residence times and operate under mild conditions, making them an attractive green alternative to conventional methods.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of β-Amino Alcohols from Epoxides

| Parameter | Batch Processing | Continuous Flow Processing (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Scalability | Challenging | Straightforward (scaling-out or numbering-up) |

| Safety | Handling of unstable intermediates can be hazardous | In-situ generation and consumption of reactive species improves safety |

| Productivity | Limited by reactor size | Higher space-time yields |

Future work will likely focus on adapting stereoselective epoxidation methods, such as those employing Sharpless or Jacobsen catalysts, to a continuous flow setup for the synthesis of this compound itself. Furthermore, the telescoped synthesis, where the epoxide is generated and then immediately reacted with a nucleophile in a continuous stream without isolation, represents a highly efficient approach to complex molecules derived from this chiral building block.

Photo- and Electrochemical Transformations of the Epoxide Moiety

Photoredox and electrochemical catalysis have emerged as powerful tools for activating organic molecules and forging new chemical bonds under mild conditions. The application of these techniques to this compound could unveil novel reaction pathways that are inaccessible through traditional thermal methods.

Photochemical Transformations: Visible-light photoredox catalysis can be employed to generate radical intermediates from N-Boc protected compounds, which can then participate in a variety of transformations. For instance, the reductive ring-opening of epoxides has been achieved using photoredox catalysis in conjunction with a suitable transition metal co-catalyst. This method can offer alternative regioselectivity compared to traditional nucleophilic ring-opening reactions. Future research could explore the photoredox-mediated coupling of this compound with various radical precursors to generate novel C-C and C-heteroatom bonds.

Electrochemical Transformations: Electrochemistry provides a reagent-free method for oxidation and reduction, offering a high degree of control over reaction conditions. While the direct electrochemical transformation of this compound is an unexplored area, related electrochemical methods for the synthesis of chiral amino acids and the functionalization of N-Boc protected amines suggest potential avenues for investigation. For example, electrochemical oxidation could potentially be used to generate reactive intermediates from the phenylalanine ring, which could then undergo intramolecular reactions with the epoxide moiety. Conversely, electrochemical reduction could be explored as a method for selective epoxide ring-opening.

Development of Highly Efficient and Stereoselective Catalysts

The synthesis of enantiomerically pure this compound relies on highly efficient and stereoselective catalysts. While established methods for asymmetric epoxidation exist, the development of new catalytic systems that offer improved activity, broader substrate scope, and lower catalyst loadings is an ongoing area of research.

Future efforts in this area will likely focus on several key aspects:

Novel Ligand Design: The development of new chiral ligands for transition metal catalysts is crucial for improving the enantioselectivity of the epoxidation of the corresponding N-Boc-D-phenylallyl amine precursor.

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for the synthesis of chiral epoxides. The development of new chiral organocatalysts could offer a more sustainable and cost-effective route to this compound.

Biocatalysis: The use of enzymes, such as epoxidases or halohydrin dehalogenases, could provide a highly selective and environmentally friendly method for the synthesis of the target epoxide.

Table 2: Comparison of Catalytic Strategies for Asymmetric Epoxidation

| Catalyst Type | Advantages | Potential Challenges |

| Transition Metal Complexes | High turnover numbers, well-established | Metal contamination of product, cost of precious metals |

| Organocatalysts | Metal-free, often readily available | Higher catalyst loadings may be required |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions | Substrate scope can be limited, enzyme stability |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of the synthesis and reaction development of this compound into automated platforms can significantly accelerate the discovery of new derivatives and synthetic routes. High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions.

Automated synthesis platforms, often coupled with in-line analysis techniques like LC-MS or NMR, can perform multi-step syntheses with minimal human intervention. This approach is particularly valuable for the rapid generation of libraries of compounds derived from this compound for biological screening. For instance, an automated platform could be programmed to perform the ring-opening of the epoxide with a diverse set of nucleophiles, followed by purification and characterization of the resulting products.

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond the conventional nucleophilic ring-opening, the unique structural and electronic properties of this compound offer opportunities for exploring novel reactivity modes. The presence of the N-Boc protecting group and the phenyl ring can influence the reactivity of the epoxide in ways that can be exploited for the development of new synthetic methodologies.

Future research in this area could investigate:

Rearrangement Reactions: Acid-catalyzed rearrangements of the epoxide could lead to the formation of valuable chiral aldehydes or ketones.

Intramolecular Reactions: The strategic placement of functional groups on the phenyl ring could enable intramolecular cyclization reactions, providing access to complex heterocyclic scaffolds.

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the transition metal-catalyzed cross-coupling of the epoxide with organometallic reagents could provide a direct route to a wide range of functionalized products.

The exploration of these new reactivity modes will not only expand the synthetic utility of this compound but also contribute to the broader field of epoxide chemistry.

Q & A

Q. Q1. What experimental design strategies are most effective for optimizing the synthesis of erythro-N-Boc-D-phenylalanine epoxide?

Classification: Synthesis Optimization Methodological Answer: Response Surface Methodology (RSM) combined with a Box–Behnken Design (BBD) is a robust approach for optimizing epoxide synthesis. Key variables include molar ratios (e.g., oxidant-to-substrate), catalyst loading, temperature, and reaction time. For example, a feed molar ratio of ~8:1 (oxidant:substrate) and catalyst loading of 0.4 mol% under controlled thermal conditions (e.g., 347 K) can yield ~65% conversion . Validate predictions using ANOVA to identify statistically significant factors and interactions.

Q. Q2. How can stereoselective synthesis of this compound be achieved, and what analytical techniques confirm its configuration?

Classification: Stereochemical Control Methodological Answer: Stereoselectivity is achieved via chiral auxiliaries (e.g., Boc-protected amino acids) and reaction conditions (e.g., low-temperature Grignard additions). For example, using PhMgBr in THF at −78°C followed by Boc protection ensures stereochemical retention . Confirm configuration via:

- NMR : H and C NMR for diastereomeric splitting.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

Advanced Research Questions

Q. Q3. How do enzymatic interactions with this compound influence its stability or reactivity in biological systems?

Classification: Mechanistic Biochemistry Methodological Answer: Epoxide hydrolases (EHs) catalyze epoxide ring-opening, but specific residues (e.g., catalytic aspartate) may undergo inactivation via isoaspartate formation during substrate conversion. To study this:

Q. Q4. How can researchers resolve contradictions in reported catalytic mechanisms for epoxide carboxylation involving erythro-N-Boc-D-phenylalanine derivatives?

Classification: Data Contradiction Analysis Methodological Answer: Contradictions often arise from incomplete characterization of enzymatic components (e.g., oxidoreductases vs. carboxylases). To address this:

- Reconstitution assays : Systematically add purified proteins (e.g., epoxide carboxylase subunits) to in vitro systems to identify essential components .

- Isotopic labeling : Use O-labeled water or CO to trace carboxylation pathways.

- Computational modeling : Apply QM/MM simulations to predict feasible mechanisms under varying redox conditions .

Q. Q5. What safety protocols are critical when handling this compound in laboratory settings?

Classification: Laboratory Safety Methodological Answer:

- Engineering controls : Use closed systems with local exhaust ventilation to minimize aerosol exposure .

- PPE : Wear nitrile gloves, ANSI-approved safety goggles, and lab coats.

- Emergency measures : Install eyewash stations and safety showers within 10 seconds of access.

Note: Acute toxicity data may be lacking; assume precautionary measures (e.g., LD extrapolation from structurally similar epoxides) .

Interdisciplinary and Structural Analysis

Q. Q6. How does the epoxide group in this compound influence its reactivity in polymer-supported catalytic systems?

Classification: Structure-Function Analysis Methodological Answer: The epoxide’s electrophilicity enables covalent binding to polymer matrices (e.g., Mo(VI)-PBI complexes). Characterize via:

Q. Q7. What computational tools are effective for predicting the regioselectivity of this compound in nucleophilic ring-opening reactions?

Classification: Computational Chemistry Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.